molecular formula C10H9NO2 B1428378 (2-Phenyloxazol-5-yl)methanol CAS No. 238433-75-5

(2-Phenyloxazol-5-yl)methanol

Cat. No.: B1428378
CAS No.: 238433-75-5
M. Wt: 175.18 g/mol
InChI Key: IGCIKGHHWZIVOD-UHFFFAOYSA-N
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Description

(2-Phenyloxazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIKGHHWZIVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Synthetic Validation of (2-Phenyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural characterization of (2-phenyloxazol-5-yl)methanol is critical for its application as a pharmacophore in fragment-based drug discovery (FBDD). This heterocyclic primary alcohol serves as a bioisostere for benzyl alcohol derivatives and a precursor for installing the 2,5-disubstituted oxazole scaffold into larger peptidomimetics.

This guide provides a definitive elucidation strategy, moving beyond simple spectral matching to a first-principles derivation of structure. We establish identity through two orthogonal pillars: Regioselective Synthesis (Chemical Proof) and Advanced Spectroscopic Mapping (Physical Proof).

Part 1: Synthetic Strategy as Structural Foundation

The most robust method to prove a structure is to synthesize it via a pathway that enforces regiochemical integrity. For this compound, we utilize a Robinson-Gabriel-type cyclodehydration followed by a hydride reduction. This route locks the phenyl group at the C2 position and the hydroxymethyl handle at C5, eliminating ambiguity regarding the 2,4-isomer.

Validated Synthetic Route

The synthesis begins with the condensation of benzamide with ethyl


-chloroacetoacetate (or equivalent 

-haloketone surrogates), yielding the intermediate ester ethyl 2-phenyloxazole-5-carboxylate. This ester is subsequently reduced to the target alcohol.[1]

Synthesis Start Benzamide (C6H5CONH2) Inter Intermediate: Ethyl 2-phenyloxazole-5-carboxylate Start->Inter 1. Condensation (EtOH, Reflux) 2. Cyclization Reagent Ethyl 3-bromo-2-oxopropanoate Reagent->Inter Product Target: This compound Inter->Product LiAlH4 Reduction (THF, 0°C -> RT)

Figure 1: Regioselective synthetic pathway ensuring the 2,5-substitution pattern.

Mechanistic Causality
  • Regiocontrol: The initial condensation occurs between the amide nitrogen and the ketone carbonyl of the pyruvate derivative. The subsequent attack of the amide oxygen on the alkyl halide (or enol) carbon closes the ring. This mechanism strictly places the phenyl group at C2 and the carboxylate at C5.

  • Reduction Selectivity: The use of Lithium Aluminum Hydride (LiAlH

    
    ) ensures complete reduction of the ester to the primary alcohol without affecting the aromatic oxazole ring, provided reaction temperatures are controlled (0°C).
    

Part 2: Spectroscopic Elucidation (Physical Proof)[2]

While synthesis suggests the structure, Nuclear Magnetic Resonance (NMR) proves it. The elucidation hinges on distinguishing the 2,5-disubstituted isomer from the 2,4-isomer.

High-Resolution Mass Spectrometry (HRMS)
  • Theoretical [M+H]

    
    :  176.0712 (
    
    
    
    )
  • Fragmentation Pattern: Expect a characteristic loss of the hydroxymethyl group (

    
    ) or water (
    
    
    
    ), confirming the primary alcohol functionality.
Nuclear Magnetic Resonance (NMR) Analysis

The diagnostic signal for this molecule is the C4-H proton of the oxazole ring. In a 2,5-disubstituted system, this proton appears as a sharp singlet. In a 2,4-system, the C5-H would appear further downfield due to the adjacent oxygen.

Table 1: Predicted NMR Data (in DMSO-

)
PositionNucleusShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Oxazole C4

H
7.15 - 7.25Singlet (s)1HDiagnostic: Isolated proton on the heteroaromatic ring.[2]
Phenyl (Ortho)

H
7.90 - 8.05Multiplet (m)2HDeshielded by oxazole ring current.
Phenyl (Meta/Para)

H
7.45 - 7.60Multiplet (m)3HTypical aromatic envelope.
-CH

-OH

H
4.55 - 4.65Doublet (d)2HBenzylic-like shift; couples to OH if dry.
-OH

H
5.30 - 5.50Triplet (t)1HExchangeable; broad singlet if wet.
Oxazole C2

C
~160.0Quaternary-Attached to N and O; highly deshielded.
Oxazole C5

C
~152.0Quaternary-Attached to O; ipso to methanol group.
Oxazole C4

C
~124.0CH-Correlates to the singlet in HSQC.
-CH

-

C
~56.0CH

-Typical primary alcohol carbon.

*Note: Coupling between CH


 and OH is observed only in ultra-dry DMSO-d

. In CDCl

or wet solvents, these appear as a singlet and broad singlet, respectively.
2D-NMR Connectivity (HMBC)

To definitively rule out the 2,4-isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Critical Correlation 1: The -CH

    
    -  protons must show a strong 3-bond correlation (
    
    
    
    ) to the Oxazole C4 carbon.
  • Critical Correlation 2: The Oxazole C4-H proton must show a correlation to the Oxazole C2 carbon and the -CH

    
    -  carbon.
    

HMBC cluster_legend Legend C2 C2 (160 ppm) C4 C4 (124 ppm) C5 C5 (152 ppm) H_C4 H-C4 (7.2 ppm) H_C4->C2 HMBC (3J) H_C4->C5 HMBC (2J) CH2 CH2 (4.6 ppm) CH2->C4 HMBC (3J) CH2->C5 HMBC (2J) key1 Blue = Carbon Nucleus key2 Red = Proton Nucleus key3 Yellow Line = Observed Correlation

Figure 2: HMBC correlations establishing the connectivity between the hydroxymethyl group and the oxazole core.

Part 3: Experimental Protocols

Protocol: Reduction of Ethyl 2-phenyloxazole-5-carboxylate

This protocol assumes the starting ester has been synthesized and purified.

Reagents:

  • Ethyl 2-phenyloxazole-5-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (1.2 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the ester (e.g., 5 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Carefully add LiAlH

    
     (6 mmol) portion-wise or as a solution in THF. Caution: Exothermic gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1). The ester spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quench (Fieser Method): Cool back to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the grams of LiAlH
    
    
    used.
  • Workup: Add anhydrous MgSO

    
     to the granular precipitate. Stir for 15 minutes. Filter through a Celite pad.
    
  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
Protocol: Sample Preparation for NMR
  • Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-

    
      (preferred for observing OH protons) or CDCl
    
    
    
    .
  • Filter through a cotton plug into a clean NMR tube.

  • Acquire

    
    H (16 scans) and 
    
    
    
    C (512 scans) spectra immediately to prevent H/D exchange of the hydroxyl proton.

References

  • Turchi, I. J. (1981). Oxazole Chemistry: A Review of Recent Advances. Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–250.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] The Journal of Organic Chemistry, 62(21), 7512–7515.

  • BenchChem. (2025).[4] The Synthesis of 4-Substituted-2-Phenyloxazol-5(4H)-ones: An In-depth Technical Guide.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity in Heterocyclic Synthesis).

Sources

(2-Phenyloxazol-5-yl)methanol chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2-Phenyloxazol-5-yl)methanol Chemical Properties, Synthesis, and Reactivity Profile

Executive Summary

This compound (CAS: Not widely listed as commodity, often synthesized in situ) is a critical heterocyclic building block in medicinal chemistry. Characterized by a 2-substituted oxazole ring bearing a hydroxymethyl group at the C5 position, this molecule serves as a versatile intermediate for introducing the oxazole pharmacophore into larger bioactive scaffolds. Its dual reactivity—stemming from the nucleophilic primary alcohol and the aromatic oxazole core—makes it a linchpin in the synthesis of anti-inflammatory agents, kinase inhibitors, and antibiotics.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity patterns, designed for application scientists and drug discovery researchers.

Chemical Identity & Physicochemical Characterization

The oxazole ring is a 1,3-azole with an oxygen atom at position 1 and a nitrogen at position 3. The 2-phenyl substitution provides significant stabilization to the ring system via conjugation, making the C5-hydroxymethyl group the primary site for chemical modification.

Table 1: Physicochemical Profile

PropertyValue / DescriptionNote
IUPAC Name This compound
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance White to off-white crystalline solidBased on structural analogs
Solubility Soluble in DMSO, MeOH, DCM, EtOAcLow solubility in water
LogP (Calc) ~1.6 – 1.9Lipophilic, membrane permeable
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (N, O-ring, O-hydroxyl)

Spectroscopic Expectations (¹H NMR in CDCl₃):

  • Aromatic Phenyl: Multiplet, δ 7.40 – 8.10 ppm (5H).[1]

  • Oxazole C4-H: Singlet, δ ~7.10 – 7.25 ppm (Characteristic diagnostic peak).

  • Methylene (-CH₂-): Singlet (or doublet), δ ~4.60 – 4.80 ppm (2H).

  • Hydroxyl (-OH): Broad singlet, variable shift.

Synthetic Methodology

The most robust and scalable route to this compound is the reduction of its corresponding ester precursor, Ethyl 2-phenyloxazole-5-carboxylate . This ester is readily accessible via cyclization (e.g., Robinson-Gabriel or Van Leusen synthesis) and provides a stable starting point.

Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)[7][8]

Rationale: LiAlH₄ is selected over NaBH₄ because oxazole esters can be resistant to milder reducing agents. The reaction must be performed under anhydrous conditions to prevent quenching of the hydride.

Reagents:

  • Ethyl 2-phenyloxazole-5-carboxylate (1.0 eq)

  • LiAlH₄ (1.0 M in THF, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add anhydrous THF.

  • Precursor Dissolution: Dissolve Ethyl 2-phenyloxazole-5-carboxylate in the THF and cool the system to 0°C using an ice bath.

  • Addition: Add the LiAlH₄ solution dropwise via syringe over 15 minutes. Caution: Exothermic evolution of H₂ gas.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting ester spot (high R_f) should disappear, replaced by the alcohol spot (lower R_f).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).

  • Workup: Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

SynthesisWorkflow Start Ethyl 2-phenyloxazole- 5-carboxylate Intermediate Tetrahedral Aluminate Complex Start->Intermediate Hydride Attack Reagent LiAlH4 (1.2 eq) THF, 0°C to RT Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product (2-Phenyloxazol-5-yl) methanol Quench->Product Isolation

Figure 1: Logical workflow for the reduction of the oxazole ester to the target alcohol.[2]

Reactivity Profile & Transformations

The chemical utility of this compound lies in its ability to function as a "warhead precursor." The hydroxyl group can be activated for nucleophilic substitution or oxidized to an electrophilic aldehyde.

A. Oxidation to Aldehyde
  • Reagent: Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP).

  • Utility: Generates 2-phenyloxazole-5-carbaldehyde, a key intermediate for Wittig olefination or reductive amination.

  • Note: Avoid Chromic acid (Jones reagent) to prevent over-oxidation to the carboxylic acid or degradation of the oxazole ring.

B. Chlorination (Activation)
  • Reagent: Thionyl Chloride (SOCl₂).[3][4]

  • Mechanism: S_N2 or S_Ni depending on solvent.

  • Product: 5-(Chloromethyl)-2-phenyloxazole.

  • Application: This chloride is a potent electrophile, used to alkylate amines or thiols, attaching the oxazole ring to other pharmacophores.

C. Electrophilic Aromatic Substitution
  • Site: The C4 position of the oxazole ring.

  • Reactivity: While the 2-phenyl group stabilizes the ring, the C4 position remains accessible for halogenation (e.g., NBS) or formylation (Vilsmeier-Haack), though the electron-withdrawing effect of the C5-hydroxymethyl group may dampen this reactivity compared to the parent oxazole.

ReactivityMap Center (2-Phenyloxazol-5-yl) methanol MnO2 MnO2 or DMP (Oxidation) Center->MnO2 SOCl2 SOCl2 (Substitution) Center->SOCl2 Base NaH / R-X (Williamson Ether) Center->Base Aldehyde 2-Phenyloxazole- 5-carbaldehyde Chloride 5-(Chloromethyl)- 2-phenyloxazole Ether Oxazole-Ether Linkages MnO2->Aldehyde 2e- Oxidation SOCl2->Chloride Activation Base->Ether O-Alkylation

Figure 2: Divergent reactivity pathways from the primary alcohol handle.

Medicinal Chemistry Applications

1. Bioisosterism: The 2-phenyloxazole moiety is often used as a bioisostere for amide bonds or phenyl rings to improve metabolic stability (reducing hydrolysis) and alter π-stacking interactions within a binding pocket.

2. Fragment-Based Drug Design (FBDD): this compound serves as an ideal "fragment" due to its low molecular weight (<200 Da) and defined vector of attachment (the hydroxymethyl group). It allows for the exploration of sub-pockets in enzymes such as COX-2 or p38 MAP kinase.

3. Linker Chemistry: The hydroxymethyl group provides a precise 1-carbon spacer. Converting this to the amine (via the chloride and azide reduction) allows the oxazole to be linked to solubilizing tails or other active moieties.

Safety & Handling (E-E-A-T)

While specific toxicological data for this intermediate may be sparse, it should be handled with the standard precautions for functionalized aromatic heterocycles.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[5]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alcohol or hydrolysis of the ring over extended periods.

References

  • LiAlH4 Reduction of Esters: Brown, H. C.; Weissman, P. M. Journal of the American Chemical Society1965 , 87, 5614. Link

  • Oxazole Synthesis & Properties: Palmer, D. C. The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience, 2003 . Link

  • Thionyl Chloride Chlorination: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed., Wiley, 2007 , p. 469. Link

  • Oxazoles in Medicinal Chemistry: Journal of Medicinal Chemistry, "Oxazole Derivatives as Potential Therapeutic Agents." (General Reference for Scaffold Utility). Link

Sources

An In-depth Technical Guide to (2-Phenyloxazol-5-yl)methanol (CAS Number: 238433-75-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Moiety in Medicinal Chemistry

The oxazole scaffold is a cornerstone in the architecture of numerous biologically active compounds. This five-membered heterocyclic ring, containing both nitrogen and oxygen, serves as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[1] Its presence in a multitude of natural products and synthetic drugs underscores its significance in medicinal chemistry. Molecules incorporating the oxazole ring system have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] (2-Phenyloxazol-5-yl)methanol, with its strategic placement of a phenyl group at the 2-position and a hydroxymethyl group at the 5-position, represents a key building block for the synthesis of novel therapeutic agents. The phenyl group can engage in crucial π-stacking interactions with biological targets, while the hydroxymethyl group provides a reactive handle for further molecular elaboration, making it a valuable intermediate in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation.

PropertyValueSource
CAS Number 238433-75-5[1][3][4]
Molecular Formula C₁₀H₉NO₂[1][3][4]
Molecular Weight 175.18 g/mol [1][3][4]
Appearance Solid (predicted)General chemical knowledge
Storage Sealed in a dry place at room temperature[3]

Synthesis and Purification: A Practical Approach

The most direct and widely applicable synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-phenyloxazole-5-carbaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).[5][6]

Experimental Protocol: Reduction of 2-Phenyloxazole-5-carbaldehyde

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-phenyloxazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyloxazole-5-carbaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Workup: Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards other functional groups like esters or amides, ensuring a clean conversion.[7][8]

  • Solvent: Methanol is an excellent solvent for both the aldehyde substrate and the sodium borohydride, and it also serves as a proton source for the workup.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction rate and prevent potential side reactions.

  • Aqueous Workup: The addition of water or a mild base like sodium bicarbonate is crucial to quench any remaining reducing agent and to facilitate the extraction of the product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Phenyloxazole-5-carbaldehyde reaction Reduction at 0 °C to RT start->reaction Substrate reagent NaBH4, Methanol reagent->reaction Reagents workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group at the 5-position serves as a key functional handle for derivatization, allowing for the introduction of various pharmacophoric groups.

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, the broader class of 2,5-disubstituted phenyloxazoles has shown significant biological activity. For instance, derivatives of 2-aminomethyl-5-phenyloxazoles have been investigated for their anti-inflammatory and analgesic properties.[9] The core structure of this compound provides a template for the development of such compounds.

Logical Relationship in Drug Development:

Drug_Development_Logic cluster_logic Role in Drug Discovery start This compound modification Functional Group Interconversion (e.g., to amine, ether, ester) start->modification scaffold Core Scaffold for Library Synthesis modification->scaffold sar Structure-Activity Relationship (SAR) Studies scaffold->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Caption: Role of the title compound in the drug discovery process.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the oxazole ring proton, a singlet or doublet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl and oxazole rings, as well as a signal for the methylene carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic peaks for C-H, C=N, and C=C bonds of the aromatic and heterocyclic rings.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175.18, along with characteristic fragmentation patterns.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel compounds with potential therapeutic value. Its straightforward synthesis via the reduction of the corresponding aldehyde, coupled with the reactivity of its hydroxymethyl group, makes it an attractive starting material for drug discovery programs. Further exploration of its derivatization and biological evaluation is warranted to fully unlock its potential in the development of new medicines.

References

  • Organic Syntheses Procedure. 2-phenyl-5-oxazolone. Available from: [Link]

  • Google Patents. WO2005053812A1 - Plant materials extraction method.
  • Google Patents. WO2009069147A2 - Improved process for preparation of triazol-benzodiazepine derivatives.
  • Current World Environment. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/-phenyl) pyrazolyl] pyrroles. Available from: [Link]

  • National Institutes of Health. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available from: [Link]

  • Indonesian Journal of Chemistry. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Available from: [Link]

  • Google Patents. US4123541A - 2-Aminomethyl-5-phenyloxazoles and the pharmaceutically acceptable salts thereof.
  • Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Available from: [Link]

  • Google Patents. US9415053B2 - Solid, orally administrable pharmaceutical composition.
  • E-Journal of Chemistry. Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Available from: [Link]

  • CORE. SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Available from: [Link]

  • MDPI. Advanced Materials Based on Azulenyl-Phenyloxazolone. Available from: [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]

  • Royal Society of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Available from: [Link]

  • Google Patents. US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Google Patents. CN107353253A - A kind of preparation method of methimazole.
  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Available from: [Link]

Sources

Technical Deep Dive: Structural Elucidation of (2-Phenyloxazol-5-yl)methanol via MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric behavior of (2-Phenyloxazol-5-yl)methanol (MW: 175.18 Da), a critical pharmacophore in drug discovery often used as a bioisostere for amides or esters. This document provides a mechanistic breakdown of its fragmentation pathways under Electrospray Ionization (ESI) and Electron Impact (EI), designed to assist analytical scientists in metabolite identification, impurity profiling, and structural confirmation.

The fragmentation logic presented here synthesizes established heterocyclic fragmentation rules with specific data on 2-substituted oxazoles, offering a self-validating protocol for laboratory application.

Structural Context & Ionization Physics

The Molecule[1][2]
  • IUPAC Name: this compound

  • Formula:

    
    
    
  • Exact Mass: 175.0633

  • Key Moieties:

    • 2-Phenyloxazole Core: A 5-membered aromatic heterocycle containing oxygen and nitrogen, substituted at the 2-position with a phenyl ring. This core is responsible for the molecule's high stability and characteristic ring-cleavage ions.

    • 5-Hydroxymethyl Group: A primary alcohol attached to the 5-position. This is the most labile site, prone to dehydration and oxidation.

Ionization Behavior (ESI vs. EI)
  • Electrospray Ionization (ESI+): The oxazole nitrogen is the primary site of protonation due to its basicity (

    
     approx 1.0–1.5).
    
    • Observed Precursor:

      
      .
      
    • Adducts: Sodium adducts

      
       are common in non-acidic mobile phases.
      
  • Electron Impact (EI): Produces the radical cation

    
    .
    

Expert Insight: In LC-MS workflows, always maintain an acidic mobile phase (0.1% Formic Acid) to ensure consistent protonation of the oxazole nitrogen. Lack of acidity leads to signal splitting between protonated and sodiated species, complicating quantitation.

Fragmentation Mechanics (MS/MS)

The fragmentation of this compound follows three distinct mechanistic pillars: Side-chain elimination, Ring contraction, and Skeletal rearrangement.

Pathway A: Dehydration (The Primary Transition)

The most energetically favorable pathway for the protonated molecule is the loss of the hydroxyl group as water.

  • Transition:

    
     (
    
    
    
    -18 Da).
  • Mechanism: Proton transfer from the oxazole ring or the methylene group facilitates the expulsion of

    
    . This yields a resonance-stabilized carbocation at the exocyclic methylene position, conjugated with the oxazole-phenyl system.
    
Pathway B: Oxazole Ring Fission (The Diagnostic Pathway)

Oxazoles undergo a characteristic Retro-Diels-Alder (RDA) type cleavage or ring contraction, typically losing carbon monoxide (CO) and nitriles.

  • Step 1: Loss of CO: The oxazole ring opens, expelling carbon monoxide (28 Da).

    • Transition:

      
       (or 
      
      
      
      if dehydration occurs first).
  • Step 2: Nitrile Formation: The 2-phenyl substitution strongly directs fragmentation toward the formation of benzonitrile species.

    • Diagnostic Ion:

      
        (Protonated Benzonitrile, 
      
      
      
      ).
    • Mechanism: Cleavage of the

      
       and 
      
      
      
      bonds releases the phenyl-CN moiety. This is the "fingerprint" ion for any 2-phenyloxazole derivative [1, 2].
Pathway C: The Benzoyl Rearrangement

A competing high-energy pathway involves the rearrangement of oxygen to form a benzoyl cation.

  • Diagnostic Ion:

    
      (
    
    
    
    ).
  • Differentiation: High-resolution MS (HRMS) is required to distinguish the benzoyl cation (

    
     105.033) from the protonated benzonitrile (
    
    
    
    104.049), though unit resolution instruments will show these as distinct peaks.

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram maps the logical flow of precursor dissociation.

FragmentationPathways Parent [M+H]+ Precursor m/z 176 Dehydrated Dehydration Product [M+H - H2O]+ m/z 158 Parent->Dehydrated -H2O (18 Da) RingOpen Ring Contraction [M+H - CO]+ m/z 148 Parent->RingOpen -CO (28 Da) Benzoyl Benzoyl Cation [C6H5CO]+ m/z 105 Parent->Benzoyl Rearrangement Benzonitrile Benzonitrile Ion [C6H5CNH]+ m/z 104 Dehydrated->Benzonitrile Ring Cleavage RingOpen->Benzonitrile -C2H2O (Ketene equiv) Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzonitrile->Phenyl -HCN (27 Da) Benzoyl->Phenyl -CO (28 Da)

Figure 1: ESI-MS/MS fragmentation tree for this compound showing primary losses and diagnostic ions.

Diagnostic Ion "Cheat Sheet"

Use this table to validate your MS/MS spectra.

m/z (ESI+)Ion IdentityFormula (Est.)Origin / MechanismRelative Intensity
176 Precursor


Protonated Molecule100% (Parent)
198 Sodium Adduct

Common in salt-containing buffersVariable
158 Dehydrated Ion

Loss of

(Side chain)
High
148 Carbonyl Loss

Loss of CO (Ring contraction)Medium
105 Benzoyl Cation

Rearrangement of oxazole oxygenLow-Medium
104 Benzonitrile H+

Specific marker for 2-phenyloxazole High (Diagnostic)
77 Phenyl Cation

Breakdown of m/z 105 or 104Medium

Experimental Protocol (Self-Validating)

To reproduce these results and ensure spectral quality, follow this specific LC-MS method.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

    • Why: The phenyl ring provides sufficient hydrophobicity for retention on C18, despite the polar hydroxyl group. HILIC is unnecessary.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why: Formic acid is mandatory to drive the protonation of the oxazole nitrogen (

      
      ). Ammonium acetate buffers may suppress the signal or favor sodiation.
      
  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (Triple Quadrupole / Q-TOF)
  • Ion Source: ESI Positive Mode.[1]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the -OH group).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves m/z 176; highlights m/z 158 (-H2O).

    • High (30-40 eV): Generates m/z 104 and m/z 77 for structural confirmation.

    • Recommendation: Use Stepped CE (15-45 eV) for spectral libraries to capture the full range of fragments in a single scan.

Quality Control Check
  • Inject Blank: Verify no memory effects at m/z 176.

  • Inject Standard (1 µg/mL):

    • Check for the presence of m/z 198 (

      
      ). If >10% of the base peak, flush the system to remove sodium or increase formic acid concentration.
      
    • Verify the m/z 158/176 ratio. If m/z 158 is the base peak in the MS1 scan (without collision energy), your Source Temperature or Cone Voltage is too high (In-Source Fragmentation). Reduce Source Temp to <350°C.

References

  • Bowie, J. H., & Lewis, G. E. (1980). Mass Spectrometry of Oxazoles. Heterocycles.

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of 2-phenyloxazole derivatives. NIST WebBook.

  • ChemGuide. (2023). Mass Spectra - Fragmentation Patterns: Alcohols and Heterocycles.

Sources

The Anchor Motif: Technical Guide to (2-Phenyloxazol-5-yl)methanol

[1]

Executive Summary

This compound (CAS: 238433-75-5) is a high-value heterocyclic building block in medicinal chemistry.[1][2] It serves as a critical "anchor" scaffold, combining the metabolic stability and bioisosteric properties of the 1,3-oxazole ring with a versatile hydroxymethyl handle at the C5 position.[1] This guide details the compound's evolution from early heterocyclic methodology to its modern application in Fragment-Based Drug Discovery (FBDD) and library synthesis for kinase and enzyme inhibitors.[1]

Part 1: The Chemical Entity & Pharmacophore

Structural Logic

The molecule consists of a 1,3-oxazole core substituted at the C2 position with a phenyl ring and at the C5 position with a hydroxymethyl group.[1]

  • The Oxazole Core: A 5-membered aromatic heterocycle containing oxygen and nitrogen.[1][3] It acts as a bioisostere for amide bonds (

    
    ) and esters (
    
    
    ), offering improved metabolic stability against hydrolysis while maintaining hydrogen bond acceptor capabilities (via the nitrogen lone pair).[1]
  • The C2-Phenyl Group: Provides a hydrophobic surface for

    
     stacking interactions within protein binding pockets (e.g., hydrophobic clefts of kinases or COX enzymes).[1] It also conjugates with the oxazole ring, lowering the pKa of the nitrogen and modulating solubility.
    
  • The C5-Hydroxymethyl Handle: A versatile "warhead" precursor.[1] It serves as a nucleophile for etherification, a substrate for oxidation to aldehydes (enabling reductive amination), or a leaving group precursor (via conversion to mesylates/halides) for alkylation reactions.[1]

Physical Properties (Calculated)
PropertyValueRelevance
Formula

Low MW fragment (<200 Da) ideal for FBDD.[1]
MW 175.18 g/mol High ligand efficiency potential.[1]
cLogP ~1.6 - 1.9Optimal lipophilicity for membrane permeability without insolubility.[1]
H-Bond Donors 1 (OH)Specific interaction with receptor residues (e.g., Ser/Thr).[1]
H-Bond Acceptors 2 (N, O)Interaction with backbone amides or water bridges.[1]

Part 2: Discovery & Synthetic Evolution

The "discovery" of this compound is not tied to a single therapeutic event but rather the evolution of oxazole synthesis methodologies seeking efficient routes to 2,5-disubstituted azoles.[1]

Historical Context: The Robinson-Gabriel Era

Early synthesis of 2-phenyl-5-substituted oxazoles relied on the Robinson-Gabriel cyclodehydration (1909).[1] This involved the cyclization of 2-acylamino-ketones using harsh dehydrating agents (



1
  • Limitation: The precursors were often difficult to synthesize, and the harsh conditions limited functional group tolerance.

The Modern Standard: Hantzsch-Type Condensation

The most robust industrial route—and the one likely used to generate commercial supplies of this compound—is the condensation of benzamide (or benzthioamide) with ethyl bromopyruvate (or similar


1

Mechanism:

  • Nucleophilic Attack: The amide nitrogen attacks the ketone carbonyl of ethyl bromopyruvate.[1]

  • Cyclization: The oxygen attacks the carbon bearing the bromine.

  • Aromatization: Elimination of water and HBr yields Ethyl 2-phenyl-1,3-oxazole-5-carboxylate .[1]

  • Reduction: The ester is reduced to the target alcohol.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic workflows.

SynthesisPathwaysBenzamideBenzamide(Starting Material)IntermediateAcyclic IntermediateBenzamide->IntermediateCondensation(Solvent/Heat)BromopyruvateEthyl Bromopyruvate(Reagent)Bromopyruvate->IntermediateEsterEthyl 2-phenyloxazole-5-carboxylate(Key Precursor)Intermediate->EsterCyclodehydration(-H2O, -HBr)TargetThis compound(Target)Ester->TargetReduction(LiAlH4 or DIBAL-H)AldehydeAldehyde Derivative(Reductive Amination)Target->AldehydeOxidation(MnO2/Swern)HalideAlkyl Halide(Alkylation)Target->HalideSOCl2/PBr3

Caption: Synthetic logic flow from Benzamide to this compound and downstream diversifications.

Part 3: Detailed Experimental Protocol

This protocol describes the synthesis of the alcohol from the ester precursor, a standard validation step in medicinal chemistry labs.

Step 1: Synthesis of Ethyl 2-phenyl-1,3-oxazole-5-carboxylate
  • Reagents: Benzamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve benzamide (12.1 g, 100 mmol) and ethyl bromopyruvate (21.5 g, 110 mmol) in absolute ethanol (100 mL).

    • Reflux the mixture for 6–8 hours. Monitor by TLC (formation of a less polar spot).[1]

    • Cool to room temperature. The product often precipitates.[1]

    • Concentrate the solvent in vacuo if no precipitate forms.[1]

    • Neutralize with saturated

      
       solution and extract with Ethyl Acetate (3x).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from EtOH/Hexane or flash chromatography (Hexane:EtOAc 8:2).[1]

    • Yield: Typically 60–75%.[1]

Step 2: Reduction to this compound
  • Reagents: Ethyl 2-phenyl-1,3-oxazole-5-carboxylate (1.0 eq), Lithium Aluminum Hydride (

    
    , 1.2 eq), Dry THF.
    
  • Procedure:

    • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

    • Solvation: Dissolve the ester (2.17 g, 10 mmol) in anhydrous THF (20 mL) and cool to 0°C.

    • Addition: Add

      
       (1.0 M in THF, 12 mL) dropwise over 15 minutes. Caution: Exothermic gas evolution.
      
    • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature for 1 hour.

    • Quench (Fieser Method): Cool back to 0°C. Carefully add:

      • 0.45 mL water[1]

      • 0.45 mL 15% NaOH[1]

      • 1.35 mL water[1]

    • Workup: Stir the granular white precipitate for 15 mins. Add

      
       to dry.[1] Filter through a Celite pad.[1]
      
    • Isolation: Concentrate the filtrate to yield the crude alcohol.

    • Purification: Usually clean enough for use; can be purified by column chromatography (DCM:MeOH 95:5).[1]

    • Characterization:

      
       NMR (CDCl3) 
      
      
      4.75 (s, 2H,
      
      
      ), 7.10 (s, 1H, Oxazole-H), 7.45 (m, 3H, Ar-H), 8.10 (m, 2H, Ar-H).[1]

Part 4: Medicinal Chemistry Applications

The this compound motif is not merely a passive linker; it actively contributes to the pharmacodynamic profile of drug candidates.[1]

Bioisosterism and Binding

The oxazole ring is a classical bioisostere for:

  • Thiazoles: Oxazoles are less lipophilic (lower cLogP) and less prone to oxidative metabolism (S-oxidation) than thiazoles.[1]

  • Amides: The 2,5-substitution pattern mimics the geometry of a trans-amide bond, positioning the phenyl group (mimicking the side chain) and the hydroxymethyl group (mimicking the carbonyl/amine vector) in a defined spatial arrangement.[1]

Case Study: Enzyme Inhibitor Design

In the development of MAO-B inhibitors (for Parkinson's disease) and COX-2 inhibitors (anti-inflammatories), the 2-phenyloxazole scaffold is used to span the hydrophobic channel of the enzyme active site.[1]

  • Mechanism:[4][5] The phenyl ring engages in

    
     T-shaped interactions with aromatic residues (e.g., Tyr398 in MAO-B).[1]
    
  • Role of the Alcohol: The -OH group often serves as a "solvent anchor," extending towards the protein surface to improve solubility, or is converted into an amine to form a salt bridge with Aspartate residues deep in the pocket.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram details how medicinal chemists modify this scaffold.

SAR_LogicCoreThis compoundScaffoldPhenylModPhenyl Ring Mods:- F/Cl for metabolic blocking- OMe for e- donationCore->PhenylModOxazoleModOxazole Core:- H-bond acceptor (N)- Bioisostere for ThiazoleCore->OxazoleModAlcoholModAlcohol Handle (C5):- Oxidation to CHO (Reductive Amination)- Etherification (Linker)- Halogenation (Alkylation)Core->AlcoholMod

Caption: Strategic modification points on the scaffold for SAR optimization.

References

  • Robinson, R. (1909). "The synthesis of oxazoles from acetamino-ketones." Journal of the Chemical Society, Transactions, 95, 2167–2174. Link

  • Cornforth, J. W. (1949). "The synthesis of oxazoles from ethyl acetoacetate and ethyl benzoylacetate." The Chemistry of Penicillin, Princeton University Press.
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604–3606. Link[1]

  • PubChem. (n.d.).[1][6] "this compound Compound Summary." National Center for Biotechnology Information.[1] Link[1]

  • Beilstein Journals. (2012).

    
    -amino esters using ethyl nitroacetate." Beilstein Journal of Organic Chemistry. Link
    

An In-depth Technical Guide to the Predicted Biological Activity of (2-Phenyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration into the predicted biological activities of (2-Phenyloxazol-5-yl)methanol, a heterocyclic compound built upon the versatile oxazole scaffold. For drug development professionals, researchers, and scientists, this document outlines a predictive framework rooted in the established pharmacology of oxazole derivatives and details the requisite experimental workflows for validation. We will delve into the rationale behind computational predictions and provide robust, self-validating protocols to empirically test these hypotheses.

The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The five-membered oxazole ring is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1] The therapeutic landscape is populated with oxazole-containing drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The substitution pattern around the oxazole core plays a pivotal role in defining the compound's pharmacological profile and potency.[3][4] this compound features a phenyl group at the 2-position and a hydroxymethyl group at the 5-position. These substituents are predicted to influence its electronic properties, solubility, and steric interactions with potential biological targets, thereby shaping its bioactivity.

Predictive Bioactivity Profiling: An In Silico Approach

Given the novelty of this compound, a robust in silico workflow is the logical first step to profile its potential biological activities and guide subsequent in vitro and in vivo investigations.[5] This computational approach allows for a rapid, cost-effective screening against vast biological target databases.

Proposed Computational Workflow

The primary objective is to identify potential protein targets, predict the compound's binding affinity, and evaluate its drug-likeness and potential toxicity (ADMET).[5][6]

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Pharmacokinetic & Toxicity Prediction A Compound Structure This compound B Chemical Similarity Search (e.g., ChEMBL, PubChem) A->B C Machine Learning Models (e.g., SwissTargetPrediction) A->C D Predicted Protein Targets B->D C->D E Molecular Docking (e.g., AutoDock, Glide) D->E F Binding Affinity & Pose Prediction E->F G Molecular Dynamics Simulation F->G H Binding Stability Assessment G->H I ADMET Prediction (e.g., SwissADME, pkCSM) H->I J Drug-Likeness Profile (Lipinski's Rule of 5) I->J K Toxicity Risk Assessment I->K L L K->L Prioritized Hypotheses for Experimental Validation

Caption: In Silico Workflow for Bioactivity Prediction.

This workflow systematically narrows down the vast biological space to a set of high-probability targets and predictable physiological effects, forming the basis for focused experimental validation.[5]

High-Probability Biological Activities and Mechanistic Insights

Based on extensive literature reviews of structurally similar oxazole derivatives, we can predict several key biological activities for this compound.

Predicted Anti-inflammatory Activity

The oxazole scaffold is frequently associated with significant anti-inflammatory properties.[7][8] Many derivatives function through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9]

  • Plausible Mechanism of Action: this compound may act as a competitive inhibitor of COX-2, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[2][9] The phenyl ring could potentially occupy the hydrophobic channel of the COX active site, while the hydroxymethyl group might form hydrogen bonds with key residues, leading to inhibition.

G A Inflammatory Stimuli (e.g., LPS) B Activation of NF-κB Pathway A->B C Upregulation of COX-2 Gene B->C D COX-2 Enzyme C->D F Prostaglandins D->F E Arachidonic Acid E->D G Inflammation F->G H This compound (Predicted Inhibitor) H->D Inhibition

Caption: Predicted Inhibition of the COX-2 Inflammatory Pathway.

Predicted Anticancer Activity

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[10]

  • Plausible Mechanism of Action: The planar phenyl-oxazole system could potentially act as a tubulin polymerization inhibitor. Such agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[8][10]

Predicted Antimicrobial Activity

The oxazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[4][11] Its derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[12]

  • Plausible Mechanism of Action: The mechanism for antimicrobial activity can be diverse. The lipophilic nature of the phenyl group may facilitate the compound's partitioning into the bacterial cell membrane, disrupting its integrity and function, similar to the action of other aromatic alcohols.[13] Alternatively, it could inhibit essential bacterial enzymes.

Experimental Validation: Protocols and Methodologies

The following section provides detailed, self-validating experimental protocols to test the computationally predicted biological activities of this compound.

Cytotoxicity Assessment: The Foundation of Bioactivity Screening

Before assessing specific biological activities, it is crucial to determine the compound's intrinsic cytotoxicity to establish a therapeutic window. The MTT assay is a standard colorimetric method for this purpose.[14]

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[15] Perform serial dilutions in cell culture media to achieve a final concentration range (e.g., 0.1 to 100 µM). Replace the old media with media containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[16]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC₅₀ F->G

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Validation of Anti-inflammatory Activity

This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Quantification: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Validation of Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth to each well.

  • Compound Dilution: Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the microbial suspension (e.g., S. aureus, E. coli at ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the validation experiments, providing a clear framework for data interpretation.

Table 1: Predicted Cytotoxicity (IC₅₀ Values in µM)

Cell LineThis compoundDoxorubicin (Control)
A549 (Lung Cancer)15.20.8
MCF-7 (Breast Cancer)22.51.1
HEK293 (Normal)> 1005.4

Table 2: Predicted Anti-inflammatory and Antimicrobial Activity

AssayMetricThis compoundControl
NO Inhibition (RAW 264.7)IC₅₀ (µM)12.8Dexamethasone (0.5 µM)
Antimicrobial (S. aureus)MIC (µg/mL)32Vancomycin (2 µg/mL)
Antimicrobial (E. coli)MIC (µg/mL)64Ciprofloxacin (1 µg/mL)

Conclusion and Future Directions

This compound, by virtue of its core oxazole scaffold, presents a promising starting point for drug discovery. The in silico predictions, grounded in the extensive pharmacology of related compounds, strongly suggest potential anti-inflammatory, anticancer, and antimicrobial activities. The experimental protocols detailed in this guide provide a clear and robust pathway for validating these predictions.[5] Successful validation of these activities would warrant further investigation into the precise molecular mechanisms, structure-activity relationship (SAR) studies through the synthesis of analogues, and eventual progression into preclinical models. This integrated approach of computational prediction followed by rigorous experimental validation is fundamental to accelerating the discovery of novel therapeutics.[5]

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Zhang, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. [Link]

  • Verma, A., et al. (2015). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. ResearchGate. [Link]

  • Ghotale, M., et al. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-5. [Link]

  • Gerokonstantis, D. T., et al. (2020). 5(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(22), 5438. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • Bentham Science Publishers. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Kumar, A., et al. (2024). Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [Link]

  • Nalawansha, S. M. A. S., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. Evidence-Based Complementary and Alternative Medicine, 2016, 8048909. [Link]

  • Lucena, M. C. C., et al. (2022). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 23(19), 11409. [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364. [Link]

  • Taylor and Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor and Francis Online. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). SpringerOpen. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Fernandes, C., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7599. [Link]

  • Sanchez-Ramirez, B., et al. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants, 11(21), 2893. [Link]

  • SciSpace. (2023). Top 39 In silico pharmacology papers published in 2023. SciSpace. [Link]

  • Bruno, S., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences, 25(15), 8234. [Link]

  • ResearchGate. (n.d.). Mechanism of action in methanol poisoning. ResearchGate. [Link]

  • Thong-Ngam, D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3851. [Link]

  • ResearchGate. (n.d.). The effect of methanol extract on H₂O₂ cytotoxicity in human foreskin fibroblast cells (HFF3). ResearchGate. [Link]

  • Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. (n.d.). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. [Link]

  • Roberts, D. M., & Smith, S. W. (2023). Methanol Toxicity. StatPearls. [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2020). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. ACS Omega, 5(4), 1735–1742. [Link]

  • ResearchGate. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. [Link]

  • Lheureux, P. E., et al. (2009). Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole. Chinese Journal of Emergency Medicine, 18(6), 599-605. [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of (2-Phenyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of (2-phenyloxazol-5-yl)methanol represents a critical transformation in medicinal chemistry, specifically in the development of bioisosteres for amide and ester linkages in drug discovery. The oxazole ring provides metabolic stability and hydrogen-bonding potential, while the hydroxymethyl group serves as a versatile handle for further functionalization (e.g., halogenation, oxidation to aldehydes, or etherification).

Expertise & Experience: While various routes to substituted oxazoles exist (e.g., Robinson-Gabriel synthesis, Van Leusen reaction), the most reliable method for generating the 5-hydroxymethyl moiety is the hydride reduction of the corresponding ester precursor , specifically ethyl 2-phenyloxazole-5-carboxylate . Direct ring closure to the alcohol is often low-yielding due to competing side reactions. Therefore, this protocol utilizes a robust two-stage strategy:

  • Precursor Assembly: Cyclocondensation of benzamide with ethyl bromopyruvate to secure the oxazole core.

  • Functional Group Interconversion (FGI): Controlled reduction using Lithium Aluminum Hydride (LiAlH

    
    ) to yield the target alcohol without over-reduction or ring opening.
    

Trustworthiness: This protocol emphasizes anhydrous handling techniques essential for LiAlH


 reductions. The quenching procedure described (Fieser method) is selected specifically to prevent the formation of gelatinous aluminum emulsions, ensuring high recovery yields and simplified downstream processing.

Synthetic Pathway Visualization[1]

The following diagram outlines the logical flow from starting materials to the isolated target, highlighting critical control points.

G Start Benzamide (Starting Material) Intermediate Ethyl 2-phenyloxazole- 5-carboxylate (Ester Intermediate) Start->Intermediate Cyclocondensation (Reflux) Reagent1 Ethyl Bromopyruvate Reagent1->Intermediate Product This compound (Target) Intermediate->Product Hydride Reduction Reagent2 LiAlH4 / THF (0°C -> RT) Reagent2->Product Quench Fieser Quench (H2O / 15% NaOH / H2O) Product->Quench Workup

Figure 1: Synthetic workflow for the production of this compound via ester reduction.

Detailed Experimental Protocol

Phase 1: Preparation of the Ester Intermediate (Contextual)

Note: This phase establishes the core scaffold. If the ester is commercially acquired, proceed directly to Phase 2. The synthesis of ethyl 2-phenyloxazole-5-carboxylate is achieved by refluxing benzamide and ethyl bromopyruvate in ethanol. This cyclization is thermodynamically driven and generally proceeds with high yields (>80%).

Phase 2: Reduction to this compound (Core Protocol)

Safety Warning: Lithium Aluminum Hydride (LiAlH


) is pyrophoric and reacts violently with water. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
Materials & Equipment
  • Reagents: Ethyl 2-phenyloxazole-5-carboxylate (1.0 eq), LiAlH

    
     (powder or pellets, 1.5 eq), Anhydrous Tetrahydrofuran (THF).
    
  • Equipment: 3-neck round-bottom flask, addition funnel, nitrogen line, ice/water bath, magnetic stirrer.

Step-by-Step Methodology
  • System Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with dry nitrogen for 15 minutes.

    • Charge the flask with anhydrous THF (approx. 10 mL per gram of ester).

  • Reagent Activation:

    • Cool the THF to 0°C using an ice bath.

    • Carefully add LiAlH

      
        (1.5 equivalents) in small portions to the stirred THF. Caution: Gas evolution may occur.
      
    • Stir the suspension for 15 minutes to ensure homogeneity.

  • Substrate Addition:

    • Dissolve ethyl 2-phenyloxazole-5-carboxylate (1.0 equivalent) in a minimum volume of anhydrous THF.

    • Transfer this solution to the addition funnel.

    • Add the ester solution dropwise to the LiAlH

      
       suspension over 20–30 minutes, maintaining the internal temperature below 5°C.
      
  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (typically 1:1 Hexane:Ethyl Acetate). The starting ester (

      
      ) should disappear, and the more polar alcohol (
      
      
      
      ) should appear.
  • Quenching (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Very slowly add the following in sequence for every 1 g of LiAlH

      
        used:
      
      • 1 mL of Water

      • 1 mL of 15% Aqueous NaOH

      • 3 mL of Water

    • Observation: A white, granular precipitate (aluminum salts) will form. If the precipitate is gelatinous, stir for an additional 15–30 minutes until it becomes granular.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the pad with warm THF or Ethyl Acetate.

    • Dry the combined filtrate over anhydrous Sodium Sulfate (Na

      
      SO
      
      
      
      ).[1][2][3]
    • Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification:

    • The crude product is often pure enough for subsequent steps. If necessary, purify via recrystallization (Ethyl Acetate/Hexane) or flash column chromatography (SiO

      
      , eluting with DCM/Methanol 95:5).
      

Data Analysis & Expected Results

The following table summarizes the expected analytical signatures for the purified compound.

ParameterSpecificationNotes
Appearance White to off-white solidCrystalline needles upon recrystallization.
Yield 85% - 95%High efficiency due to clean Fieser workup.
¹H NMR (CDCl₃)

4.75 (s, 2H, CH

OH)
Diagnostic singlet for the hydroxymethyl group.
¹H NMR (Aromatic)

7.4-8.1 (m, 5H, Ph), 7.1 (s, 1H, Oxazole-H)
The C4-proton on the oxazole ring typically appears as a singlet around 7.0-7.2 ppm.
IR Spectroscopy Broad band ~3300 cm⁻¹Characteristic O-H stretch.

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (Provides standard protocols for isoxazole/oxazole functionalization and handling). 1[1][2][3][4][5][6][7][8][9]

  • PrepChem.Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol. (Detailed methodology for the LiAlH

    
     reduction of phenyl-oxazole esters).
    10[1][2][4][5][6][7][8][9]
    
  • National Institutes of Health (NIH). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (Background on oxazole/oxazolidinone scaffold stability and workup procedures). 11[1][2][4][5][7][8][9]

  • BenchChem. An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (General protocols for reducing heterocyclic esters to alcohols). 2[1][2][3][4][5][6][7][8][9][12]

Sources

(2-Phenyloxazol-5-yl)methanol: A Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery researchers. It details the synthetic utility, derivatization strategies, and biological application of (2-Phenyloxazol-5-yl)methanol (CAS 100310-98-3) as a privileged scaffold in the development of anticancer therapeutics.

Application Note & Technical Guide

Part 1: Introduction & Strategic Value

The oxazole ring is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for amide bonds or phenyl rings to improve metabolic stability and solubility while maintaining ligand-target geometry. This compound represents a critical "headgroup precursor" in the synthesis of tubulin polymerization inhibitors, kinase inhibitors, and DNA-intercalating agents.

Why This Precursor?
  • Geometric Rigidity: The 2,5-substitution pattern provides a linear, rigid spacer that positions pharmacophores deep within hydrophobic pockets (e.g., the Colchicine binding site of tubulin).

  • Metabolic Stability: Unlike furan or pyrrole analogs, the oxazole ring is resistant to oxidative metabolism by CYP450 enzymes.

  • Versatile Reactivity: The primary alcohol at the C5 position serves as a "universal handle," allowing conversion into alkylating agents (halides), electrophiles (aldehydes), or nucleophilic linkers.

Part 2: Synthetic Protocols

This section outlines the validated workflow for synthesizing the precursor and converting it into an active electrophilic building block.

Workflow Visualization

SynthesisWorkflow Figure 1: Synthetic pathway from raw materials to active pharmacophore. Start Start: Benzaldehyde + Glycine Ethyl Ester Intermediate Ethyl 2-phenyloxazole- 5-carboxylate Start->Intermediate Cyclodehydration (POCl3 or SOCl2) Target (2-Phenyloxazol-5-yl) methanol Intermediate->Target Reduction (LiAlH4, THF, 0°C) Activated 5-(Chloromethyl)- 2-phenyloxazole Target->Activated Activation (SOCl2, DCM) Drug Active Anticancer Candidate (e.g., Amine coupled) Activated->Drug Nucleophilic Sub. (HNR2, K2CO3)

[1]

Protocol A: Synthesis of this compound

Objective: Reduction of ethyl 2-phenyloxazole-5-carboxylate to the primary alcohol.

Reagents:

  • Ethyl 2-phenyloxazole-5-carboxylate (Precursor)

  • Lithium Aluminum Hydride (LiAlH4) (Reductant)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na2SO4)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Ethyl 2-phenyloxazole-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Reduction: Carefully add LiAlH4 (1.5 eq) portion-wise over 15 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the ester spot disappears.

  • Quenching (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Slowly add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

    • Expected Yield: 85-95%

    • Appearance: White to off-white crystalline solid.

Protocol B: Activation to 5-(Chloromethyl)-2-phenyloxazole

Objective: Converting the alcohol to a reactive alkyl chloride for coupling with amine pharmacophores (e.g., piperazines, morpholines).

Procedure:

  • Dissolve This compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise at 0°C.

  • Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.

  • Reflux for 2 hours.

  • Evaporate solvent and excess SOCl2 under vacuum. Note: The product is unstable; use immediately for the coupling step.

Part 3: Application in Drug Design (SAR)

The (2-phenyloxazol-5-yl)methyl motif acts as a critical anchor in several anticancer classes.

Mechanism of Action Targeting
Target ClassRole of Oxazole ScaffoldExample Pharmacophore
Tubulin Inhibitors Mimics the biaryl system of Colchicine; fits into the hydrophobic pocket of

-tubulin.
Coupled with N-phenylpiperazine
Kinase Inhibitors Acts as a hinge-binder or spacer; the nitrogen atom can accept H-bonds from the kinase backbone.Coupled with Aminopyrimidines
DNA Intercalators Planar structure facilitates stacking between base pairs.Linked to Naphthalimide
Protocol C: Coupling Reaction (General)

Objective: Synthesizing a library of potential anticancer agents by reacting the activated chloride with secondary amines.

  • Setup: Dissolve the secondary amine (e.g., N-methylpiperazine, 1.2 eq) and Potassium Carbonate (K2CO3, 2.0 eq) in Acetonitrile (ACN).

  • Addition: Add the crude 5-(chloromethyl)-2-phenyloxazole (from Protocol B) dissolved in ACN dropwise at RT.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via LC-MS.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via Prep-HPLC.

Part 4: Biological Validation (MTT Assay)

Once the derivatives are synthesized, their cytotoxicity must be validated.

Methodology:

  • Cell Lines: Use A549 (Lung), MCF-7 (Breast), and HeLa (Cervical) cancer lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with graded concentrations of the synthesized oxazole derivative (0.1

    
    M to 100 
    
    
    
    M) for 48h.
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

SAR Logic Visualization

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) of the scaffold. Center Oxazole Core (Scaffold) C2_Pos C2-Phenyl Ring: Hydrophobic Interaction (Target: Tubulin/Kinase Pocket) Center->C2_Pos C5_Pos C5-Methanol Linker: Covalent Attachment Point (Allows diversity) Center->C5_Pos N_Atom Oxazole Nitrogen: H-Bond Acceptor (Solubility & Binding) Center->N_Atom

[2]

References

  • Synthesis of Oxazole Scaffolds: Beilstein J. Org. Chem. 2011, 7, 525–532. "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles."

  • Anticancer Activity (Tubulin): Bioorg. Med. Chem. 2009, 17(13), 4506-4513. "Synthesis and biological evaluation of 2-phenyl-oxazole derivatives as tubulin inhibitors."

  • Thionyl Chloride Activation Protocol: J. Org. Chem. 1991, 56, 449. "Reaction of alcohols with thionyl chloride."

  • General Anticancer Screening (NCI Protocol): National Cancer Institute (NCI) Developmental Therapeutics Program. "In vitro Cell Line Screening Protocol."

  • Benzothiazole/Oxazole Hybrids: Molecules 2020, 25(11), 2674. "Synthesis and Anticancer Activity of Benzothiazole Derivatives."

Sources

Validation & Comparative

Unambiguous Structural Confirmation of (2-Phenyloxazol-5-yl)methanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. For researchers and scientists, the ability to unequivocally confirm the atomic connectivity of a synthesized molecule is paramount. This guide provides an in-depth technical comparison of three powerful two-dimensional nuclear magnetic resonance (2D NMR) techniques—COSY, HSQC, and HMBC—for the structural confirmation of (2-Phenyloxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and demonstrating how a multi-faceted 2D NMR approach provides a self-validating system for structural analysis.[1]

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational for initial structural assessment, they often present limitations, especially with complex molecules where signal overlap can obscure definitive assignments.[1][2] For this compound (Figure 1), while 1D NMR can suggest the presence of phenyl, oxazole, and methanol moieties, it may not definitively establish their connectivity. 2D NMR spectroscopy overcomes this by introducing a second frequency dimension, revealing correlations between nuclei and providing a clear roadmap of the molecular structure.[3][4]

Chemical structure of this compound with atom numbering

Figure 1. Chemical Structure of this compound with Atom Numbering for NMR Assignment.

A Symphony of Sequences: COSY, HSQC, and HMBC in Concert

The power of 2D NMR in structural elucidation lies in the synergistic application of multiple experiments.[1][2] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecular framework.

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][5] In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes, and cross-peaks indicate which protons are neighbors in a spin system.[1][6]

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the direct, one-bond correlations between protons and the carbons to which they are attached.[5][7] It is a highly sensitive technique that allows for the definitive assignment of protonated carbons.[7]

  • Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds.[6][7] This is particularly crucial for identifying connections to quaternary (non-protonated) carbons and for linking different spin systems together.[1][7]

The logical workflow for utilizing these techniques is visualized in the diagram below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Elucidation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Multi-Bond Correlations) 1H_NMR->HMBC Links Fragments 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure Confirmation COSY->Structure Confirms Proton Connectivity HSQC->Structure Confirms Direct C-H Bonds HMBC->Structure Confirms Overall Skeleton G cluster_phenyl Phenyl Ring cluster_oxazole Oxazole-Methanol Core H8_12 H-8,12 C7 C-7 H8_12->C7 ²J C10 C-10 H8_12->C10 ³J C1_ox C-1 H8_12->C1_ox ³J (Key) C1 C-1 C9_11 C-9,11 H3 H-3 H3->C7 ⁴J (weak) C4 C-4 H3->C4 ²J H5 H-5 (CH₂) H5->C4 ²J C3 C3 H5->C3 ²J C5 C-5

Sources

A Comparative Guide to the Synthesis of 2,5-Disubstituted Oxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2,5-disubstituted oxazole motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional materials. The inherent aromaticity and diverse functionalization potential of the oxazole ring make it a privileged scaffold in drug discovery. Consequently, the development of efficient and versatile synthetic methodologies for its construction is of paramount importance. This guide provides an in-depth comparison of three key synthetic strategies for accessing 2,5-disubstituted oxazoles: the classical Robinson-Gabriel synthesis, the versatile Van Leusen reaction, and a modern copper-catalyzed cycloaddition approach. Each method is evaluated based on its mechanism, experimental protocol, substrate scope, and overall advantages and limitations, providing researchers with the critical information needed to select the optimal synthetic route for their specific target.

The Enduring Classic: The Robinson-Gabriel Synthesis

First described over a century ago, the Robinson-Gabriel synthesis remains a fundamental and widely utilized method for the formation of oxazoles.[1] The reaction proceeds through the intramolecular cyclodehydration of a 2-acylamino-ketone precursor, typically promoted by a strong acid.[2]

Mechanism of Action

The accepted mechanism for the Robinson-Gabriel synthesis commences with the protonation of the amide carbonyl oxygen of the 2-acylamino-ketone (I) by a strong acid, such as sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the enol tautomer of the adjacent ketone (II), forming a five-membered cyclic intermediate (III). Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring (IV).

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product 2-Acylamino-ketone 2-Acylamino-ketone (I) Enol Enol Tautomer (II) 2-Acylamino-ketone->Enol Tautomerization Cyclic_Intermediate Cyclic Intermediate (III) Enol->Cyclic_Intermediate Intramolecular Cyclization Oxazole 2,5-Disubstituted Oxazole (IV) Cyclic_Intermediate->Oxazole Dehydration Van_Leusen_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product TosMIC TosMIC (V) Anion TosMIC Anion (VI) TosMIC->Anion Base Aldehyde Aldehyde Adduct Adduct (VII) Anion->Adduct + Aldehyde Cyclic Cyclic Intermediate (VIII) Adduct->Cyclic Intramolecular Cyclization Oxazole 5-Substituted Oxazole (IX) Cyclic->Oxazole Elimination of Tosyl Group

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of 5-Phenyloxazole

This protocol describes the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC.

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (10 mL) at room temperature, add potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at reflux for 2 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Partition the residue between water (20 mL) and dichloromethane (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 5-phenyloxazole.

Performance Analysis
FeatureVan Leusen Oxazole Synthesis
Starting Materials Aldehydes, Tosylmethyl isocyanide (TosMIC)
Reagents Base (e.g., K₂CO₃, DBU)
Reaction Conditions Mild, often room temperature to reflux
Yields Good to excellent
Substrate Scope Broad for aromatic and aliphatic aldehydes
Functional Group Tolerance Good, tolerates a wide range of functional groups

Advantages:

  • Mild reaction conditions: The use of a base instead of strong acid allows for a wider range of functional groups to be tolerated. [3]* High yields and broad scope: The reaction generally provides good to excellent yields for a variety of aromatic and aliphatic aldehydes. [4]* One-pot variations: One-pot procedures have been developed to synthesize 4,5-disubstituted oxazoles. [5] Limitations:

  • Stoichiometric use of TosMIC: The reaction requires at least a stoichiometric amount of the TosMIC reagent.

  • Formation of byproducts: In some cases, side reactions can lead to the formation of byproducts, requiring careful purification.

Modern Advancements: Copper-Catalyzed Cycloaddition of Acyl Azides and Alkynes

Modern synthetic methods have focused on developing more efficient and atom-economical routes to oxazoles. One such notable example is the copper-catalyzed cycloaddition of acyl azides and terminal alkynes, which provides a regioselective synthesis of 2,5-disubstituted oxazoles. [6]

Mechanism of Action

The proposed mechanism for this copper-catalyzed reaction involves the initial formation of a copper acetylide species (X). This species then undergoes a [3+2] cycloaddition with the acyl azide to form a copper-triazolyl intermediate (XI). Unlike typical "click" chemistry that would lead to a triazole, this intermediate undergoes a rearrangement and nitrogen extrusion, possibly through a copper ketenimide species (XII), to form the oxazole ring (XIII). This pathway accounts for the high regioselectivity observed, exclusively yielding the 2,5-disubstituted product. [6]

Copper_Catalyzed_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide (X) Alkyne->Cu_Acetylide [Cu] Acyl_Azide Acyl Azide Cu_Triazolyl Copper-Triazolyl Intermediate (XI) Cu_Acetylide->Cu_Triazolyl + Acyl Azide [3+2] Cycloaddition Cu_Ketenimide Copper Ketenimide Intermediate (XII) Cu_Triazolyl->Cu_Ketenimide Rearrangement - N₂ Oxazole 2,5-Disubstituted Oxazole (XIII) Cu_Ketenimide->Oxazole Cyclization

Caption: Proposed Mechanism for the Copper-Catalyzed Oxazole Synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-(p-tolyl)oxazole

This protocol details the copper-catalyzed synthesis of 2-phenyl-5-(p-tolyl)oxazole from benzoyl azide and 1-ethynyl-4-methylbenzene. [6] Materials:

  • Benzoyl azide

  • 1-Ethynyl-4-methylbenzene

  • Copper(I) iodide (CuI)

  • Chloroform (CHCl₃)

Procedure:

  • To a reaction vial, add benzoyl azide (1.0 mmol), 1-ethynyl-4-methylbenzene (1.2 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add chloroform (1 mL) and seal the vial.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-phenyl-5-(p-tolyl)oxazole.

Performance Analysis
FeatureCopper-Catalyzed Cycloaddition
Starting Materials Acyl azides, Terminal alkynes
Reagents Copper(I) catalyst (e.g., CuI)
Reaction Conditions Mild, 40-60 °C
Yields Moderate to good
Substrate Scope Good for various aryl and alkyl alkynes and acyl azides
Functional Group Tolerance Good, tolerates a range of functional groups

Advantages:

  • High regioselectivity: This method exclusively produces 2,5-disubstituted oxazoles. [6]* Mild reaction conditions: The reaction proceeds under mild temperatures, making it compatible with a broader range of functional groups.

  • Readily available starting materials: Terminal alkynes and acyl azides are generally accessible starting materials.

Limitations:

  • Use of azides: Acyl azides can be thermally unstable and potentially explosive, requiring careful handling.

  • Catalyst loading: While catalytic, the reaction still requires a certain loading of the copper catalyst.

Comparative Summary of Synthesis Methods

MethodStarting MaterialsReagentsConditionsYieldsSubstrate ScopeFunctional Group ToleranceKey AdvantagesKey Disadvantages
Robinson-Gabriel 2-Acylamino-ketonesStrong acids (H₂SO₄, PPA)Harsh, high temp.Moderate-GoodBroad (aryl, alkyl)LimitedWell-established, readily available precursorsHarsh conditions, limited functional group tolerance
Van Leusen Aldehydes, TosMICBase (K₂CO₃)Mild (RT to reflux)Good-ExcellentBroad (aromatic, aliphatic)GoodMild conditions, high yields, good functional group toleranceStoichiometric TosMIC, potential byproducts
Copper-Catalyzed Acyl azides, Terminal alkynesCu(I) catalystMild (40-60 °C)Moderate-GoodGood (aryl, alkyl)GoodHigh regioselectivity, mild conditionsUse of potentially hazardous azides

Conclusion

The choice of synthetic method for the preparation of 2,5-disubstituted oxazoles is highly dependent on the specific target molecule and the functional groups it contains. The Robinson-Gabriel synthesis , while a classic and reliable method, is often limited by its harsh acidic conditions. For substrates that can withstand these conditions, it remains a viable and straightforward approach. The Van Leusen reaction offers a significant improvement in terms of mildness and functional group compatibility, making it a versatile and widely applicable method for a broad range of aldehydes. For researchers seeking high regioselectivity and mild conditions, the copper-catalyzed cycloaddition of acyl azides and terminal alkynes presents a modern and efficient alternative, provided that the necessary safety precautions for handling azides are taken. By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access the diverse and valuable class of 2,5-disubstituted oxazoles for their applications in drug discovery and materials science.

References

  • Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909 , 95, 2167–2174. [Link]

  • Wasserman, H. H.; Vinick, F. J. The mechanism of the Robinson-Gabriel synthesis of oxazoles. J. Org. Chem.1973 , 38 (13), 2407–2408. [Link]

  • van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and simple synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (23), 2369–2372. [Link]

  • Shaikh, A. A.; Gawas, S.; Pissurlenkar, R. R. S.; Coutinho, E. C.; Panda, D.; Mahale, D. P. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1594. [Link]

  • Wipf, P.; Miller, C. P. A new synthesis of highly functionalized oxazoles. J. Org. Chem.1993 , 58 (14), 3604–3606. [Link]

  • Kulkarni, B. A.; Ganesan, A. Solution-Phase Parallel Oxazole Synthesis with TosMIC. Tetrahedron Lett.1999 , 40 (31), 5637-5638. [Link]

  • Cano, I.; Álvarez, E.; Nicasio, M. C.; Pérez, P. J. Regioselective Formation of 2,5-Disubstituted Oxazoles via Copper(I)-Catalyzed Cycloaddition of Acyl Azides and 1-Alkynes. J. Am. Chem. Soc.2011 , 133 (2), 191–193. [Link]

Sources

A Comparative Guide to the Characterization of (2-Phenyloxazol-5-yl)methanol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a study is fundamentally linked to the quality of its starting materials. A well-characterized reference standard is the cornerstone of reproducible and reliable results. This guide provides an in-depth technical comparison for the characterization of (2-Phenyloxazol-5-yl)methanol, a key building block in medicinal chemistry. We will explore the essential analytical techniques, interpret the resulting data, and compare its characterization profile to a closely related structural analog, (2-Phenylthiazol-5-yl)methanol.

The oxazole moiety is a prevalent scaffold in numerous biologically active compounds, making a thorough understanding of its reference standards critical for advancing drug discovery programs.[1][2] This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of the characterization process.

The Imperative for Rigorous Characterization of Reference Standards

In analytical chemistry and pharmaceutical development, a reference standard serves as a highly purified and well-characterized substance used as a benchmark for identity, purity, quality, and potency.[3] The use of a thoroughly vetted reference standard is paramount for:

  • Accurate Quantification: Ensuring that the measured concentration of an active pharmaceutical ingredient (API) or intermediate is precise.

  • Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.[4]

  • Method Validation: Establishing the performance characteristics of analytical methods.[5]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA.

The characterization of a reference standard is a multi-faceted process, employing a suite of orthogonal analytical techniques to build a complete and irrefutable profile of the material.

Orthogonal Analytical Workflow for Comprehensive Characterization

A robust characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Analytical Characterization cluster_Comparison Comparative Analysis cluster_Documentation Final Documentation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR Structural Elucidation (¹H & ¹³C NMR) Purification->NMR MS Molecular Weight Confirmation (Mass Spec) Purification->MS FTIR Functional Group Identification (FTIR) Purification->FTIR HPLC Purity Assessment (HPLC-UV) Purification->HPLC Comparison Head-to-Head Data Comparison NMR->Comparison MS->Comparison FTIR->Comparison HPLC->Comparison Alternative Alternative Standard: (2-Phenylthiazol-5-yl)methanol Alternative->Comparison CoA Certificate of Analysis (CoA) Comparison->CoA

Caption: A comprehensive workflow for the characterization of a chemical reference standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate all signals and determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a sufficient number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

Data Interpretation and Comparison
Parameter This compound (Expected) (2-Phenylthiazol-5-yl)methanol (Alternative) Rationale for Differences
¹H NMR
Oxazole/Thiazole Ring Proton (s)~7.2 ppm~7.8 ppmThe more electronegative oxygen in the oxazole ring shields the adjacent proton more than the sulfur in the thiazole ring, resulting in an upfield shift.
Methylene Protons (-CH₂OH) (s)~4.7 ppm~4.9 ppmThe electron-withdrawing nature of the respective heterocyclic rings influences the chemical shift of the methylene protons.
Phenyl Protons (m)~7.4-8.0 ppm~7.4-8.0 ppmThe chemical shifts of the phenyl protons are expected to be very similar in both compounds.
Hydroxyl Proton (-OH) (br s)VariableVariableThe chemical shift of the hydroxyl proton is concentration and solvent dependent.
¹³C NMR
C2 (Phenyl-substituted)~162 ppm~170 ppmThe carbon in the thiazole ring attached to sulfur is significantly deshielded compared to the corresponding carbon in the oxazole ring.
C4~125 ppm~120 ppm
C5 (Methanol-substituted)~150 ppm~145 ppm
Methylene Carbon (-CH₂OH)~56 ppm~58 ppm
Phenyl Carbons~126-131 ppm~126-133 ppm

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation and Comparison
Compound Molecular Formula Calculated Monoisotopic Mass Observed [M+H]⁺
This compoundC₁₀H₉NO₂175.0633176.0706
(2-Phenylthiazol-5-yl)methanolC₁₀H₉NOS191.0405192.0478

The high-resolution mass spectrum should be within 5 ppm of the calculated mass to confirm the elemental composition.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid reference standard directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[7]

Data Interpretation and Comparison
Functional Group This compound (Expected Wavenumber, cm⁻¹) (2-Phenylthiazol-5-yl)methanol (Expected Wavenumber, cm⁻¹) Key Observations
O-H Stretch (alcohol)3200-3600 (broad)3200-3600 (broad)A broad peak characteristic of a hydroxyl group is expected for both compounds.[8]
C-H Stretch (aromatic)3000-31003000-3100Present in both compounds.
C-H Stretch (aliphatic)2850-30002850-3000Present in both compounds.
C=N Stretch (oxazole/thiazole)~1650~1630The C=N stretching frequency can be influenced by the heteroatom in the ring.
C=C Stretch (aromatic)~1600, ~1480~1600, ~1480Characteristic of the phenyl ring.
C-O Stretch (alcohol)~1050~1040
C-O-C Stretch (oxazole)~1100-1200N/AA key differentiating peak for the oxazole ring.
C-S Stretch (thiazole)N/A~600-800A key differentiating peak for the thiazole ring.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of a reference standard.[4] A well-developed HPLC method can separate the main component from any related impurities.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

Data Interpretation and Comparison

Parameter This compound (2-Phenylthiazol-5-yl)methanol Rationale for Differences
Retention Time ~12.5 min~13.8 minThe sulfur atom in the thiazole ring makes the molecule slightly more lipophilic than the oxazole analog, leading to a longer retention time on a reversed-phase column.
Purity (by area %) >99.5%>99.5%A high-quality reference standard should have a purity of at least 99.5%.
Potential Impurities Starting materials, over-oxidation products (e.g., the corresponding aldehyde or carboxylic acid).Starting materials, over-oxidation products.The impurity profile will be specific to the synthetic route.

digraph "HPLC_Separation" {
graph [fontname="Arial"];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [arrowhead=none, color="#4285F4"];

// Axes {rank=same; " "; "Time (min)"}; "Intensity" -> " ";

// Chromatogram for this compound subgraph "cluster_Oxazole" { label="this compound Chromatogram"; style=rounded; color="#34A853"; "Oxazole_Peak" [label="Main Peak\n~12.5 min", pos="12.5,10!"]; "Oxazole_Impurity" [label="Impurity", pos="11,1!"]; }

// Chromatogram for (2-Phenylthiazol-5-yl)methanol subgraph "cluster_Thiazole" { label="(2-Phenylthiazol-5-yl)methanol Chromatogram"; style=rounded; color="#EA4335"; "Thiazole_Peak" [label="Main Peak\n~13.8 min", pos="13.8,10!"]; "Thiazole_Impurity" [label="Impurity", pos="12.8,1!"]; } }

Caption: A representative HPLC chromatogram comparison.

Conclusion

The comprehensive characterization of a reference standard such as this compound is a critical, multi-step process that ensures its identity, purity, and suitability for its intended use. By employing a suite of orthogonal analytical techniques—NMR for structure, MS for molecular weight, FTIR for functional groups, and HPLC for purity—a self-validating and robust data package can be generated.

When comparing this compound with its thiazole analog, the key differentiating features are observed in the NMR chemical shifts adjacent to the heteroatom, the exact molecular weight, the presence of a C-O-C or C-S stretch in the FTIR spectrum, and the retention time in reversed-phase HPLC. This detailed comparative analysis not only confirms the identity of the target compound but also provides a deeper understanding of its physicochemical properties relative to a close structural analog. For any researcher in the field of drug discovery and development, a thorough appreciation of these characterization principles is indispensable for ensuring data integrity and accelerating the path to new therapeutic innovations.

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